One of the most promising research areas for butyl anthranilate is its potential as an insect repellent. Studies have shown that it effectively repels various insect species, including the spotted wing Drosophila (Drosophila suzukii), a major pest of soft fruits [].
Researchers have identified specific olfactory receptors in insects that are responsible for DEET (N,N-diethyl-meta-toluamide) repellency. Using computer modeling, they found that butyl anthranilate, a naturally occurring analogue of DEET, activates similar receptors in insects, leading to repellent effects []. This finding suggests that butyl anthranilate could be a safer and more environmentally friendly alternative to synthetic repellents like DEET, which have potential health concerns [].
Butyl anthranilate is widely used in the food and beverage industry as a flavoring agent. It contributes grape, berry, and floral notes to various products, such as candies, chewing gum, soft drinks, and alcoholic beverages [].
Scientific research in this field focuses on understanding the interaction of butyl anthranilate with other flavoring compounds and its impact on the overall sensory perception of food products. This research helps develop new flavor profiles and optimize existing ones for consumer preferences [].
Preliminary research suggests that butyl anthranilate may have other potential applications, including:
Butyl anthranilate is an organic compound with the chemical formula C₁₁H₁₃N₁O₂. It is classified as an ester, specifically the butyl ester of anthranilic acid. This compound is known for its pleasant floral scent and is commonly used in the fragrance industry. It is also recognized for its potential applications in pest control due to its insect-repellent properties. Butyl anthranilate can be synthesized through the reaction of anthranilic acid with butanol, resulting in a compound that exhibits both aromatic and functional characteristics.
Butyl anthranilate's mechanism of action in biological systems is not extensively documented in current scientific research. However, its pleasant odor suggests potential applications as an olfactory receptor ligand, a molecule that binds to olfactory receptors in the nose, influencing odor perception (). Additionally, the amine group might allow for interactions with other biomolecules through hydrogen bonding or other mechanisms, but this area requires further investigation.
The primary reaction for synthesizing butyl anthranilate involves the condensation of anthranilic acid and butanol. This reaction can be represented as follows:
In this esterification process, the hydroxyl group of butanol reacts with the carboxylic acid group of anthranilic acid, releasing water as a byproduct. Other synthetic routes may involve various catalytic methods, including metal-catalyzed reactions, although these may introduce complexity and require specific conditions .
Butyl anthranilate has demonstrated notable biological activities, particularly as an insect repellent. Studies have shown its effectiveness against various mosquito species, including Aedes albopictus. It acts by interfering with the olfactory receptors of insects, thereby reducing their attraction to humans . Additionally, it exhibits low toxicity levels in mammals, making it a safer alternative to conventional insecticides .
The synthesis of butyl anthranilate can be achieved through several methods:
Butyl anthranilate finds various applications across different industries:
Research into the interactions of butyl anthranilate has highlighted its potential as a repellent against specific insect vectors. Studies have shown that it can effectively repel Aedes mosquitoes, which are known carriers of diseases such as dengue fever and Zika virus . The compound's efficacy is attributed to its ability to disrupt normal olfactory signaling pathways in these insects.
Several compounds share structural similarities with butyl anthranilate, including:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Methyl Anthranilate | C₇H₉N₁O₂ | Commonly used as a flavoring agent; less effective as an insect repellent than butyl anthranilate. |
Ethyl Anthranilate | C₈H₉N₁O₂ | Similar fragrance properties; slightly more volatile than butyl anthranilate. |
Propyl Anthranilate | C₉H₁₁N₁O₂ | Exhibits similar biological activity; used in similar applications as insect repellent. |
Butyl anthranilate stands out among these compounds due to its enhanced efficacy as an insect repellent while maintaining a relatively low toxicity profile for humans and non-target organisms. Its longer carbon chain compared to methyl and ethyl derivatives contributes to its greater stability and effectiveness in formulations designed for pest control.
The infrared spectrum of butyl anthranilate exhibits characteristic absorption bands consistent with its functional groups [1]. The aromatic amine group displays N-H stretching vibrations in the region of 3300-3500 cm⁻¹, while the aromatic C-H stretching occurs around 3000-3100 cm⁻¹ [46]. The aliphatic C-H stretching of the butyl chain appears in the 2800-3000 cm⁻¹ region [46]. The carbonyl group of the ester functionality shows a strong absorption band at approximately 1650-1680 cm⁻¹, characteristic of aromatic esters [46]. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, while C-O ester stretching appears around 1000-1300 cm⁻¹ [46].
Proton Nuclear Magnetic Resonance spectroscopy of butyl anthranilate reveals distinct chemical shift patterns for different proton environments [12]. The aromatic protons appear as multiplets in the 6.5-8.0 ppm region, with the amine-substituted benzene ring showing characteristic coupling patterns [44]. The butyl ester chain exhibits a typical pattern with the terminal methyl group appearing as a triplet around 0.9-1.0 ppm, methylene groups as multiplets in the 1.2-1.8 ppm region, and the OCH₂ group as a triplet around 4.2-4.4 ppm [44]. The amino group protons appear as a broad singlet around 5.0-6.0 ppm, which may be exchange-broadened depending on solvent conditions [44].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the carbon framework [45]. The carbonyl carbon appears around 165-170 ppm, while aromatic carbons are distributed between 110-150 ppm [45]. The butyl chain carbons show characteristic aliphatic shifts, with the OCH₂ carbon around 65 ppm and the remaining methylene and methyl carbons in the 10-35 ppm range [45].
Mass spectrometric analysis of butyl anthranilate shows a molecular ion peak at m/z 193, corresponding to its molecular weight [1]. The fragmentation pattern exhibits characteristic peaks at m/z 119 (corresponding to the anthranilate ion after loss of the butyl group), m/z 92 (anthranilate minus CO), and m/z 65 (corresponding to further fragmentation) [1]. The base peak typically appears at m/z 119, indicating the preferential cleavage of the ester bond [1]. Additional fragments at m/z 120 and 137 are also observed in the mass spectrum, providing structural confirmation [1].
The thermodynamic properties of butyl anthranilate have been extensively characterized through experimental measurements [5] [7] [14]. The following table summarizes the key thermodynamic parameters:
Property | Value | Source |
---|---|---|
Melting Point | < 0°C | [5] [7] [15] |
Boiling Point | 297-309.84°C | [5] [6] [7] |
Vapor Pressure (25°C) | 1.29 mmHg | [14] |
Density (25°C) | 1.06 g/mL | [5] [7] |
Refractive Index (20°C) | 1.545 | [5] [7] |
Flash Point | > 230°F (> 110°C) | [5] [19] |
The compound exhibits a relatively high boiling point, consistent with its aromatic ester structure and molecular weight of 193.24-193.25 g/mol [5] [7]. The vapor pressure of 1.29 mmHg at 25°C indicates moderate volatility under standard conditions [14]. Theoretical calculations using the Joback method estimate the critical temperature at 849.72 K and critical pressure at 2906.11 kPa [35]. The enthalpy of formation is estimated at -256.32 kJ/mol, while the enthalpy of vaporization is calculated as 62.81 kJ/mol [35].
Butyl anthranilate exhibits characteristic solubility behavior consistent with its amphiphilic structure containing both hydrophilic and lipophilic components [20]. The compound demonstrates limited aqueous solubility with an estimated water solubility of 30.4 mg/L at 25°C [23]. This low aqueous solubility is attributed to the hydrophobic butyl chain and aromatic ring system [20].
In contrast, butyl anthranilate shows enhanced solubility in organic solvents [20]. The compound is readily soluble in ethanol and methanol, demonstrating good compatibility with polar protic solvents [14] [23]. It also exhibits solubility in dimethyl sulfoxide, indicating compatibility with polar aprotic solvents [14]. The compound shows general compatibility with various organic solvents, being more soluble in organic media than in aqueous systems [20].
Solvent System | Solubility Behavior | Source |
---|---|---|
Water | Insoluble to slightly soluble (30.4 mg/L at 25°C) | [5] [18] [20] [23] |
Ethanol | Soluble | [14] [23] |
Methanol | Soluble | [23] |
Dimethyl Sulfoxide | Soluble | [14] |
General Organic Solvents | Enhanced solubility compared to water | [20] |
The octanol-water partition coefficient represents a crucial parameter for understanding the lipophilicity and environmental fate of butyl anthranilate [5] [14] [23]. Experimental determinations have established the LogP value in the range of 3.63-3.69, measured under controlled conditions of pH 8.5 at 23°C [5] [14] [23]. This relatively high partition coefficient indicates significant lipophilic character and preference for organic phases over aqueous environments [25].
The predicted acid dissociation constant (pKa) is 2.17 ± 0.10, suggesting that the compound exists predominantly in its neutral form under physiological pH conditions [5]. Computational estimates using the Crippen method suggest a water solubility logarithm of -2.60 (mol/L), consistent with the observed low aqueous solubility [35].
Parameter | Value | Conditions | Source |
---|---|---|---|
LogP (octanol/water) | 3.63-3.69 | pH 8.5, 23°C | [5] [14] [23] |
pKa (predicted) | 2.17 ± 0.10 | - | [5] |
Water Solubility (log₁₀) | -2.60 mol/L | Estimated | [35] |
Henry's Law constants for butyl anthranilate are not extensively documented in the available literature [28]. The limited volatility and moderate water solubility suggest relatively low Henry's Law constant values, indicating limited tendency for air-water partitioning under environmental conditions [28].
Butyl anthranilate demonstrates variable stability depending on environmental conditions, with particular sensitivity to pH extremes and photochemical degradation [5] [18] [33]. The compound exhibits air and light sensitivity, requiring controlled storage conditions to maintain chemical integrity [5] [18] [33].
Under extreme pH conditions, butyl anthranilate undergoes hydrolytic degradation [18] [32]. The ester bond is susceptible to both acid-catalyzed and base-catalyzed hydrolysis mechanisms [32]. Hydrolysis rates vary significantly with pH, with faster degradation observed under strongly acidic or basic conditions [32]. The compound shows enhanced stability in the neutral pH range but becomes increasingly unstable as pH deviates from neutrality [18] [32].
Photodegradation studies reveal that butyl anthranilate, like its methyl analog, undergoes direct photolysis under ultraviolet irradiation [31] [34]. The compound shows susceptibility to photochemical degradation under UVC and UVB wavelengths [31] [34]. Advanced oxidation processes involving hydrogen peroxide and UV radiation accelerate the degradation rate, with hydroxyl radicals acting as primary degradation agents [34]. The photodegradation follows complex kinetics influenced by the presence of various inorganic anions and radical scavengers [34].
Irritant